molecular formula C8H13N3O B7904489 3-(4-methyl-1H-pyrazol-3-yl)morpholine

3-(4-methyl-1H-pyrazol-3-yl)morpholine

Cat. No.: B7904489
M. Wt: 167.21 g/mol
InChI Key: MAJXRZZVRYDRNY-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-3-yl)morpholine typically involves the reaction of 4-methyl-1H-pyrazole with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 4-methyl-1H-pyrazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and halogenated pyrazole compounds .

Scientific Research Applications

3-(4-methyl-1H-pyrazol-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methyl-1H-pyrazol-3-yl)morpholine is unique due to its specific structural configuration, which combines the properties of both morpholine and pyrazole rings. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(4-methyl-1H-pyrazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-4-10-11-8(6)7-5-12-3-2-9-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXRZZVRYDRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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